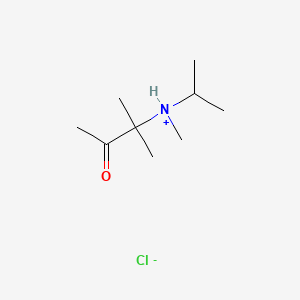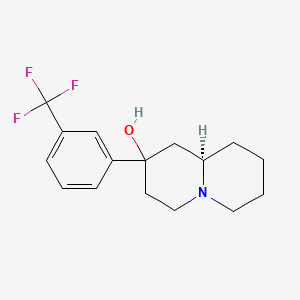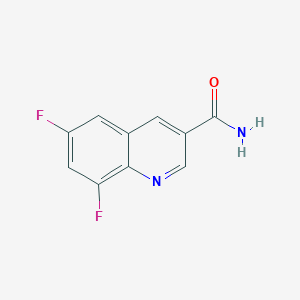![molecular formula C34H70Mo2N2O2S6-4 B13770069 Molybdenum, bis[bis(2-ethylhexyl)carbamodithioato-kappaS,kappaS']dioxodi-mu-thioxodi- CAS No. 90901-24-9](/img/structure/B13770069.png)
Molybdenum, bis[bis(2-ethylhexyl)carbamodithioato-kappaS,kappaS']dioxodi-mu-thioxodi-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molybdenum, bis[bis(2-ethylhexyl)carbamodithioato-kappaS,kappaS’]dioxodi-mu-thioxodi- is a complex organomolybdenum compound. It is characterized by the presence of molybdenum ions coordinated with bis(2-ethylhexyl)carbamodithioate ligands. This compound is typically found in a solid state, appearing as yellow to yellow-brown crystals, and is soluble in organic solvents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of molybdenum, bis[bis(2-ethylhexyl)carbamodithioato-kappaS,kappaS’]dioxodi-mu-thioxodi- generally involves the reaction of elemental molybdenum with bis(2-ethylhexyl)carbamodithioate. The specific synthetic methods can vary, but they often include solvent reactions or solvothermal reactions .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and solvent choice, are optimized to facilitate the efficient formation of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Molybdenum, bis[bis(2-ethylhexyl)carbamodithioato-kappaS,kappaS’]dioxodi-mu-thioxodi- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation states of molybdenum.
Reduction: It can also undergo reduction reactions, often involving the use of reducing agents to alter its oxidation state.
Substitution: The ligands in this compound can be substituted with other ligands under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of organic solvents .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation states of molybdenum, while substitution reactions can result in the formation of new organomolybdenum complexes .
Applications De Recherche Scientifique
Molybdenum, bis[bis(2-ethylhexyl)carbamodithioato-kappaS,kappaS’]dioxodi-mu-thioxodi- has several scientific research applications, including:
Catalysis: It serves as a catalyst in various organic reactions, such as oxidation and redox reactions
Photovoltaic Materials: This compound is used in the development of photovoltaic materials for solar energy applications
Lubricants: It is employed as an additive in lubricants to enhance their performance and reduce friction
Surface Treatment Agents: The compound is used in surface treatment processes to improve the properties of materials
Mécanisme D'action
The mechanism by which molybdenum, bis[bis(2-ethylhexyl)carbamodithioato-kappaS,kappaS’]dioxodi-mu-thioxodi- exerts its effects involves its ability to coordinate with various substrates and facilitate chemical transformations. The molybdenum center acts as a catalytic site, enabling the activation and conversion of reactants through various pathways. The specific molecular targets and pathways depend on the nature of the reaction and the substrates involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to molybdenum, bis[bis(2-ethylhexyl)carbamodithioato-kappaS,kappaS’]dioxodi-mu-thioxodi- include:
Molybdenum, bisO,O-bis(2-ethylhexyl)phosphorodithioato-dioxodi-mu-thioxodi-: This compound also contains molybdenum coordinated with bis(2-ethylhexyl) ligands but differs in the nature of the ligands.
Molybdenum Diakyldithiocarbamate: Another similar compound with different alkyl groups attached to the dithiocarbamate ligands
Uniqueness
The uniqueness of molybdenum, bis[bis(2-ethylhexyl)carbamodithioato-kappaS,kappaS’]dioxodi-mu-thioxodi- lies in its specific ligand structure and the resulting properties. Its ability to act as a catalyst in various reactions, its solubility in organic solvents, and its applications in diverse fields make it a valuable compound in scientific research and industrial applications .
Propriétés
Numéro CAS |
90901-24-9 |
|---|---|
Formule moléculaire |
C34H70Mo2N2O2S6-4 |
Poids moléculaire |
923.2 g/mol |
Nom IUPAC |
N,N-bis(2-ethylhexyl)carbamodithioate;oxomolybdenum;sulfanide |
InChI |
InChI=1S/2C17H35NS2.2Mo.2O.2H2S/c2*1-5-9-11-15(7-3)13-18(17(19)20)14-16(8-4)12-10-6-2;;;;;;/h2*15-16H,5-14H2,1-4H3,(H,19,20);;;;;2*1H2/p-4 |
Clé InChI |
BIYQYGLABGPYNP-UHFFFAOYSA-J |
SMILES canonique |
CCCCC(CC)CN(CC(CC)CCCC)C(=S)[S-].CCCCC(CC)CN(CC(CC)CCCC)C(=S)[S-].O=[Mo].O=[Mo].[SH-].[SH-] |
Description physique |
Liquid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



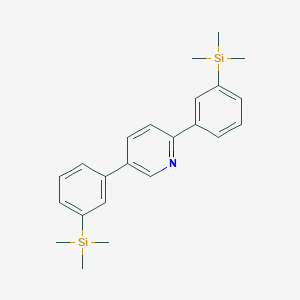
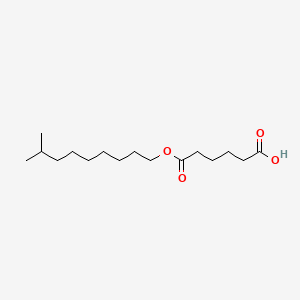
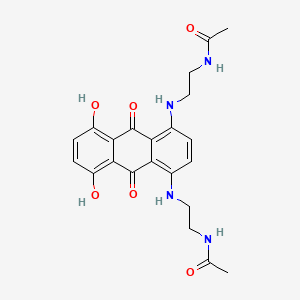
![1,4-Diazabicyclo[4.1.0]heptan-5-one,7-phenyl-,(6R,7S)-rel-(9ci)](/img/structure/B13769999.png)
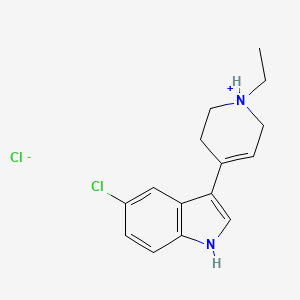
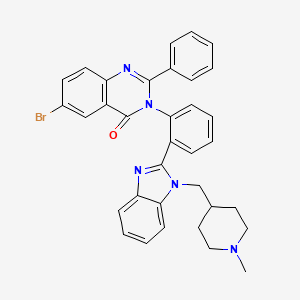
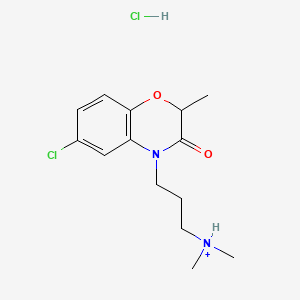
![6-pyridin-2-yl-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione](/img/structure/B13770031.png)
![Benzenesulfonic acid, 4-[(3-amino-4-methylphenyl)amino]-3-nitro-](/img/structure/B13770032.png)
